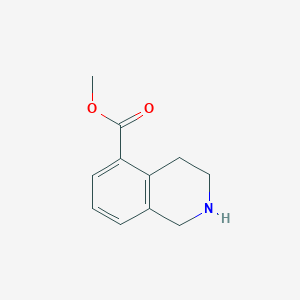

Methyl 1,2,3,4-tetrahydroisoquinoline-5-carboxylate

Vue d'ensemble

Description

Methyl 1,2,3,4-tetrahydroisoquinoline-5-carboxylate is a chemical compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often found in natural products and synthetic analogs.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of methyl 1,2,3,4-tetrahydroisoquinoline-5-carboxylate typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . This reaction generates the desired tetrahydroisoquinoline derivative.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned cyclization reaction, followed by purification processes to achieve the desired purity levels .

Analyse Des Réactions Chimiques

Types of Reactions: Methyl 1,2,3,4-tetrahydroisoquinoline-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert it into different tetrahydroisoquinoline derivatives.

Substitution: It can undergo substitution reactions, particularly at the nitrogen atom or the aromatic ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.

Major Products:

Applications De Recherche Scientifique

Pharmaceutical Applications

MTHIQ has garnered attention for its potential as a lead compound in drug development due to its diverse biological activities. Key areas of research include:

- Neurodegenerative Diseases : MTHIQ has shown promise in studies related to neuroprotection. Its derivatives have been investigated for their ability to reduce oxidative stress and neuroinflammation associated with conditions like Alzheimer's disease .

- Antimicrobial Activity : The compound has demonstrated significant antimicrobial properties against various pathogens, including bacteria and fungi. Notably, it has shown effectiveness against Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MIC) indicating its potential as an antimicrobial agent (Table 1) .

| Pathogen | Activity | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | Effective | 32 µg/mL |

| Escherichia coli | Moderate | 64 µg/mL |

| Candida albicans | Effective | 16 µg/mL |

- Addiction Treatment : Research indicates that MTHIQ derivatives may help alleviate cravings associated with substance use disorders, particularly for cocaine and morphine .

- Monoamine Oxidase Inhibition : The compound has been identified as a monoamine oxidase (MAO) inhibitor, which may enhance the levels of neurotransmitters in the brain, providing potential benefits for treating depression and anxiety disorders .

Structure-Activity Relationship (SAR) Studies

Research on the structure-activity relationships of MTHIQ has provided insights into how its structural features influence biological activity. These studies are vital for designing more effective drugs with fewer side effects .

Case Studies

Recent studies have highlighted the therapeutic potential of MTHIQ:

- Cancer Cell Line Studies : In vitro assays using Jurkat cells indicated that MTHIQ induces apoptosis in a dose-dependent manner, with significant activation of caspase-3 at higher concentrations .

- Neuroprotective Assays : Animal models treated with MTHIQ exhibited reduced neuroinflammation and improved cognitive function in models simulating Alzheimer's disease .

- Antimicrobial Efficacy Trials : Clinical trials involving formulations containing MTHIQ demonstrated significant antimicrobial effects against both Gram-positive and Gram-negative bacteria .

Mécanisme D'action

The mechanism of action of methyl 1,2,3,4-tetrahydroisoquinoline-5-carboxylate involves its interaction with various molecular targets and pathways:

Neuroprotection: The compound exhibits neuroprotective properties by inhibiting monoamine oxidase (MAO) and scavenging free radicals.

Dopamine Metabolism: It influences dopamine metabolism, which is crucial for its potential therapeutic effects in neurodegenerative disorders.

Glutamatergic System: The compound antagonizes the glutamatergic system, contributing to its neuroprotective effects.

Comparaison Avec Des Composés Similaires

Methyl 1,2,3,4-tetrahydroisoquinoline-5-carboxylate can be compared with other similar compounds, such as:

1-Methyl-1,2,3,4-tetrahydroisoquinoline: This compound also exhibits neuroprotective properties and is studied for its potential in treating neurodegenerative diseases.

Tetrahydroisoquinoline Derivatives: Various derivatives of tetrahydroisoquinoline are known for their biological activities and therapeutic potential.

Activité Biologique

Methyl 1,2,3,4-tetrahydroisoquinoline-5-carboxylate (MTHIQ) is a compound belonging to the tetrahydroisoquinoline (THIQ) family, which has been extensively studied for its diverse biological activities. This article delves into the biological activity of MTHIQ, focusing on its neuroprotective effects, potential therapeutic applications, and underlying mechanisms.

Neuroprotective Properties

Research indicates that MTHIQ and its derivatives exhibit significant neuroprotective effects. For instance, 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), a related compound, has shown promise in protecting dopaminergic neurons from neurotoxic agents such as MPTP and rotenone. These neurotoxins are known to induce parkinsonian symptoms in animal models. Studies have demonstrated that both enantiomers of 1MeTIQ can attenuate the behavioral and biochemical effects of dopaminergic neurodegeneration .

The neuroprotective mechanisms of MTHIQ involve:

- Antioxidant Activity : MTHIQ inhibits monoamine oxidase (MAO) activities and exhibits intrinsic antioxidant properties. This action helps in reducing oxidative stress within neuronal cells .

- Dopamine Metabolism Modulation : The compound influences dopamine metabolism by altering the levels of metabolites such as homovanillic acid (HVA) and 3-methoxytyramine (3-MT). Notably, the (R)-enantiomer enhances dopamine levels while the (S)-enantiomer appears to offer better protection against neurotoxicity .

Structural-Activity Relationship (SAR)

The structural modifications of THIQ compounds significantly affect their biological activities. The presence of specific functional groups can enhance the pharmacological profile of these compounds. Research has indicated that various THIQ analogs possess activity against a range of pathogens and exhibit potential in treating neurodegenerative disorders .

Case Studies

Several studies have highlighted the efficacy of MTHIQ in various experimental models:

- Anticonvulsant Effects : In a study involving mouse models, MTHIQ was found to enhance the anticonvulsant action of carbamazepine and valproate, indicating its potential utility in seizure disorders .

- Behavioral Studies : Behavioral assessments in rats self-administering cocaine showed that MTHIQ could modulate addictive behaviors, suggesting its role as a potential anti-addictive agent .

Table 1: Pharmacological Profiles of MTHIQ Derivatives

| Compound | EC50 (nM) | Emax (%) | Species |

|---|---|---|---|

| MTHIQ | 2.3 | 76 | Human |

| 1MeTIQ | 2.0 | 87 | Dog |

| 1MeTIQ | 2.5 | 78 | Rhesus Monkey |

| MTHIQ | 62.1 | 53 | Mouse |

Table 2: Effects on Dopamine Metabolism

| Enantiomer | HVA Increase (%) | DOPAC Decrease (%) |

|---|---|---|

| (R)-1MeTIQ | +70 | - |

| (S)-1MeTIQ | - | -60 |

Propriétés

IUPAC Name |

methyl 1,2,3,4-tetrahydroisoquinoline-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-14-11(13)10-4-2-3-8-7-12-6-5-9(8)10/h2-4,12H,5-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVVZSRPWKJIQPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC2=C1CCNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10585676 | |

| Record name | Methyl 1,2,3,4-tetrahydroisoquinoline-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10585676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

939758-79-9 | |

| Record name | Methyl 1,2,3,4-tetrahydroisoquinoline-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10585676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.